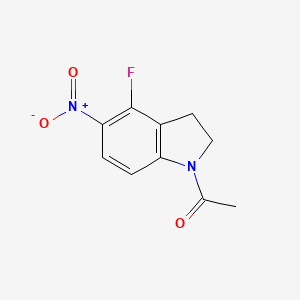
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one
Übersicht
Beschreibung
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluoro and nitro group on the indole ring, exhibits unique chemical properties that make it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-fluoro-5-nitroindole with ethanone in the presence of a catalyst . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the fluoro and nitro groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups enhances its ability to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone: Another indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1003858-67-0 |
|---|---|
Molekularformel |
C10H9FN2O3 |
Molekulargewicht |
224.19 g/mol |
IUPAC-Name |
1-(4-fluoro-5-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9FN2O3/c1-6(14)12-5-4-7-8(12)2-3-9(10(7)11)13(15)16/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
ZGABOYWWJJZKFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














